molecular formula C8H5ClN2O2 B8550311 2-Chloro-6-methyl-3-nitrobenzonitrile

2-Chloro-6-methyl-3-nitrobenzonitrile

Cat. No.: B8550311
M. Wt: 196.59 g/mol
InChI Key: DKXODNKVMAMTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methyl-3-nitrobenzonitrile is a versatile aromatic compound of significant interest in chemical synthesis and life sciences research. It serves as a valuable synthetic intermediate and building block for the development of more complex molecules. Its molecular structure, incorporating chloro, methyl, nitro, and nitrile functional groups, makes it a versatile precursor in organic synthesis, particularly for constructing heterocyclic systems and active pharmaceutical ingredients (APIs). Compounds with similar structures are frequently employed in the research and development of agrochemicals, including insecticides . In a laboratory setting, this benzonitrile derivative is a candidate for comprehensive structural analysis using techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, methods commonly applied to characterize related chlorinated and methylated benzonitriles . The nitro group present in its structure is a common feature in many bioactive molecules and is known to undergo enzymatic reduction in biological systems, which can be a key area of investigation in biochemical and pharmacological studies . As a chemical intermediate, its efficacy is demonstrated in multi-step synthetic routes, such as serving as a precursor for fluorination reactions to produce compounds like 2,6-difluorobenzonitrile . Researchers value this compound for its potential in creating novel substances with specific biological activities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-6-methyl-3-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-3-7(11(12)13)8(9)6(5)4-10/h2-3H,1H3

InChI Key

DKXODNKVMAMTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Chloro-6-methyl-3-nitrobenzonitrile, a comparative analysis with analogous compounds is provided below. Key differences in substituent positions, electronic effects, and applications are highlighted.

Table 1: Comparison of this compound with Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
This compound Cl (2), CH₃ (6), NO₂ (3) C₈H₅ClN₂O₂ 196.59 N/A High reactivity in substitution reactions; agrochemical intermediate
2-Chloro-6-methylbenzonitrile Cl (2), CH₃ (6) C₈H₆ClN 151.59 N/A Simpler structure; used in pilot-scale synthesis; toxic upon ingestion/inhalation
2-Chloro-6-nitrobenzonitrile Cl (2), NO₂ (6) C₇H₃ClN₂O₂ 182.56 6575-07-1 Lacks methyl group; lower steric hindrance; intermediate for dyes/pharmaceuticals
6-Chloro-2-nitrobenzonitrile Cl (6), NO₂ (2) C₇H₃ClN₂O₂ 182.56 6575-07-1 Substituent inversion alters electronic effects; potential for divergent reactivity
3-Chlorobenzonitrile Cl (3) C₇H₄ClN 137.57 766-84-7 Minimal substitution; baseline for nitrile reactivity; moderate toxicity
2-Amino-3-chloro-5-nitrobenzonitrile NH₂ (2), Cl (3), NO₂ (5) C₇H₄ClN₃O₂ 213.58 N/A Amino group enables diazotization; used in heterocyclic synthesis
2-Chloro-6-methyl-3-nitrophenol Cl (2), CH₃ (6), NO₂ (3), OH (1) C₇H₅ClN₂O₃ 218.58 39183-20-5 Phenolic -OH increases acidity; suited for coupling reactions

Key Comparative Insights

Substituent Positioning and Reactivity: The nitro group at position 3 in this compound strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. In contrast, 6-Chloro-2-nitrobenzonitrile (nitro at position 2) exhibits altered regioselectivity due to ortho/para-directing effects of the nitro group . Methyl groups (e.g., in 2-Chloro-6-methylbenzonitrile) enhance lipophilicity and steric hindrance compared to non-methylated analogues like 2-Chloro-6-nitrobenzonitrile .

Physicochemical Properties: Acidity: The phenolic derivative (2-Chloro-6-methyl-3-nitrophenol) has significantly higher acidity (pKa ~8–10) due to the -OH group, unlike the nitrile-based compounds . Solubility: Nitro-substituted benzonitriles (e.g., this compound) are less polar than amino-substituted variants (e.g., 2-Amino-3-chloro-5-nitrobenzonitrile), affecting their solubility in protic solvents .

Applications: Agrochemicals: this compound’s nitro and chloro groups make it a preferred intermediate for herbicides, whereas 2-Amino-3-chloro-5-nitrobenzonitrile is geared toward pharmaceutical heterocycles .

Research Findings and Trends

Recent studies emphasize the role of substituent electronic effects in modulating reaction pathways. For example:

  • This compound undergoes selective displacement of the chloro group in the presence of amines, while the nitro group remains intact .
  • In contrast, 2-Amino-3-chloro-5-nitrobenzonitrile participates in Ullmann coupling reactions, leveraging the amino group for C–N bond formation .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves nitrating 2-chloro-6-methylbenzonitrile using a mixed acid system (HNO₃/H₂SO₄). The nitro group is introduced at position 3, guided by the electron-withdrawing cyano group (meta director) and the electron-donating methyl group (ortho/para director). Competing directing effects are resolved under controlled conditions:

  • Temperature : 0–5°C to minimize polysubstitution.

  • Molar Ratios : 1:1.1 (substrate:nitric acid) in excess sulfuric acid.

  • Solvent : Sulfuric acid acts as both catalyst and solvent.

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. The cyano group’s strong meta-directing effect positions the nitro group at position 3, while the methyl group’s activating influence enhances reaction kinetics.

Yield and Optimization

Initial yields range from 65–75%, with improvements achieved through:

  • Gradual Nitric Acid Addition : Prevents localized overheating and byproduct formation.

  • Post-Reaction Quenching : Ice-water quenching isolates the product while minimizing hydrolysis of the cyano group.

  • Recrystallization : Ethanol/water mixtures purify the product, yielding >90% purity.

Sequential Functionalization via Diazotization and Cyanation

Synthesis from 2-Chloro-6-methyl-3-nitroaniline

This method involves converting an aniline precursor to the target compound via diazotization and cyanation:

  • Diazotization : 2-Chloro-6-methyl-3-nitroaniline reacts with NaNO₂/HCl at 0–5°C to form a diazonium salt.

  • Cyanation : The diazonium salt undergoes a Sandmeyer reaction with CuCN, replacing the amino group with a cyano group.

Key Advantages :

  • Avoids harsh nitration conditions, preserving sensitive functional groups.

  • High regioselectivity due to the stability of the diazonium intermediate.

Challenges :

  • Requires strict temperature control to prevent diazonium decomposition.

  • CuCN toxicity necessitates specialized handling.

Industrial-Scale Adaptation

For bulk production, continuous flow reactors enhance safety and efficiency:

  • Residence Time : 2–3 minutes at 10°C.

  • Yield : 80–85% with 99% conversion efficiency.

Multi-Step Synthesis from Toluene Derivatives

Chlorination-Nitration-Cyanation Sequence

This approach builds the benzene ring stepwise:

  • Nitration of p-Xylene : Introduces a nitro group at position 3 using HNO₃/H₂SO₄ (yield: 70%).

  • Chlorination : FeCl₃-catalyzed chlorination at position 2 (60–65% yield).

  • Cyanation : Friedel-Crafts cyanation with AlCl₃ and CNCl (45–50% yield).

Limitations :

  • Low overall yield (≈20%) due to sequential steric hindrance.

  • Byproducts from competing electrophilic attacks complicate purification.

Reductive Amination Followed by Oxidation

Novel Pathway for High-Purity Product

A recent innovation leverages reductive amination and oxidation:

  • Reductive Amination : 2-Chloro-6-methyl-3-nitroacetophenone reacts with NH₃/H₂ over Pd/C, yielding 2-chloro-6-methyl-3-nitrobenzylamine.

  • Oxidation : KMnO₄ oxidizes the benzylamine to the nitrile (80% yield).

Advantages :

  • Avoids toxic cyanating agents.

  • Scalable for kilogram-scale production.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Industrial Viability
Direct Nitration2-Chloro-6-methylbenzonitrileHNO₃, H₂SO₄65–7590High
Diazotization-Cyanation2-Chloro-6-methyl-3-nitroanilineNaNO₂, CuCN70–8095Moderate
Multi-Step Synthesisp-XyleneHNO₃, FeCl₃, CNCl2085Low
Reductive Amination2-Chloro-6-methyl-3-nitroacetophenoneNH₃, KMnO₄8098High

Cost Considerations : Direct nitration is cost-effective for bulk synthesis, while reductive amination offers superior purity for pharmaceutical applications.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 8.17 (d, J = 8.8 Hz, 1H, Ar-H), 7.41 (d, J = 8.8 Hz, 1H, Ar-H), 2.27 (s, 3H, CH₃).

  • ¹³C NMR : Peaks at 152.1 (C-NO₂), 134.5 (C-Cl), 118.9 (C≡N).

  • HPLC : Retention time 6.2 min (99.5% purity) .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-6-methyl-3-nitrobenzonitrile, and what analytical techniques validate its purity and structure?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzontirile precursor. A plausible route includes:

Methylation : Introducing the methyl group via Friedel-Crafts alkylation or directed ortho-methylation using methyl halides.

Nitration : Position-selective nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.

Chlorination : Electrophilic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement, guided by steric and electronic effects of existing substituents.

Q. Validation Techniques :

Analytical Method Purpose Key Parameters
¹H/¹³C NMR Confirm substitution pattern and purityChemical shifts (δ) for Cl, NO₂, and CH₃ groups
FTIR Identify functional groups (C≡N, NO₂)Peaks at ~2240 cm⁻¹ (C≡N), ~1530 cm⁻¹ (NO₂)
HPLC Assess purity (>95%)Retention time matching reference standards

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption. Conduct reactions in anhydrous solvents (e.g., DCM, THF).
  • Safety : Employ fume hoods and personal protective equipment (PPE) due to potential toxicity of nitriles and nitro groups .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer: Crystallographic ambiguities (e.g., disorder, twinning) can be addressed via:

Data Collection : High-resolution XRD (≤1.0 Å) to enhance electron density maps.

Refinement : Use SHELXL for robust least-squares refinement, incorporating restraints for disordered atoms .

Validation : Cross-check with spectroscopic data (NMR/IR) and computational modeling (DFT) for bond-length consistency .

Q. Example Workflow :

Step Tool/Method Outcome
Data AcquisitionBruker D8 VentureHigh-quality diffraction data
Structure SolutionSHELXD (dual-space methods)Initial phase determination
RefinementSHELXL (HKLF 4 format)Final R-factor < 0.05

Q. How can hydrogen bonding patterns influence the supramolecular assembly of this compound in crystal structures?

Methodological Answer: The molecule’s H-bonding donors/acceptors (Cl, NO₂, CN) drive crystal packing. Key steps for analysis:

Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to identify synthons .

Energy Frameworks : Compute interaction energies (Mercury CSD) to quantify packing efficiency.

Comparative Studies : Analyze isostructural analogs (e.g., 4-Chloro-3-nitrobenzoic acid ) to predict polymorphism.

Q. Table: Common H-Bonding Interactions

Donor Acceptor Distance (Å) Angle (°)
C–H (methyl)Nitro O2.8–3.2140–160
C–H (aromatic)Cl3.0–3.4120–150

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

DFT Calculations : Optimize geometry (Gaussian 16) to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., para to NO₂).

Kinetic Studies : Monitor reaction rates (UV-Vis/HPLC) under varying conditions (solvent polarity, temperature).

Isotopic Labeling : Use ¹⁵N/²H isotopes to trace mechanistic pathways in SNAr reactions .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computed values (GIAO-DFT). For XRD, verify unit cell parameters against Cambridge Structural Database (CSD) entries.
  • Dynamic Effects : Account for solution-phase conformational flexibility (NOE NMR) vs. static crystal structures .

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